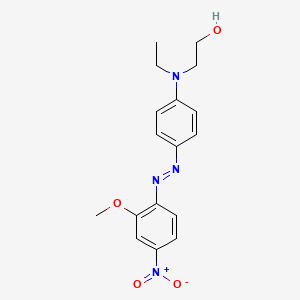
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is a chemical compound with the molecular formula C16H18N4O3 and a molecular weight of 314.3391 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol typically involves the azo coupling reaction between an aromatic amine and a diazonium salt. The general procedure includes the following steps:
Diazotization: An aromatic amine, such as 2-methoxy-4-nitroaniline, is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as N-ethyl-N-(2-hydroxyethyl)aniline, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels, ensuring the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and in the study of biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks
Mecanismo De Acción
The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol involves its interaction with molecular targets through its azo and nitro functional groups. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol: Similar structure but lacks the methoxy group.
2-(Ethyl(4-((2-hydroxy-4-nitrophenyl)azo)phenyl)amino)ethanol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethanol is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups enhance its solubility, stability, and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
97337-91-2 |
|---|---|
Fórmula molecular |
C17H20N4O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C17H20N4O4/c1-3-20(10-11-22)14-6-4-13(5-7-14)18-19-16-9-8-15(21(23)24)12-17(16)25-2/h4-9,12,22H,3,10-11H2,1-2H3 |
Clave InChI |
ANPZAKZQIACFFU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


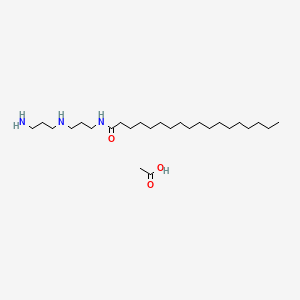
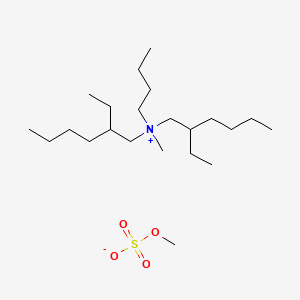
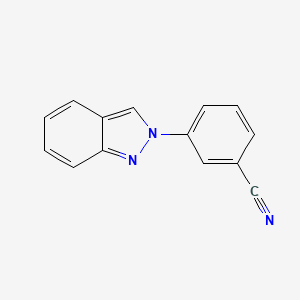
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
![N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide](/img/structure/B12688846.png)

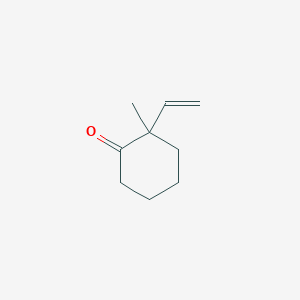


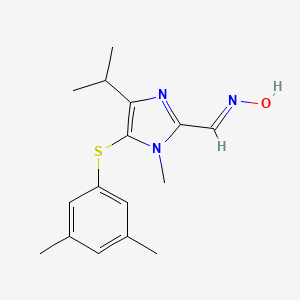
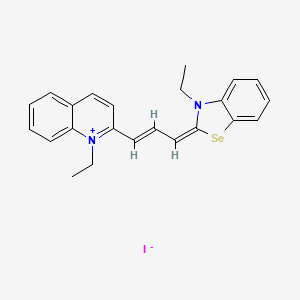

![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)

